(E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide (E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 325767-34-8
VCID: VC4693345
InChI: InChI=1S/C15H13BrN2O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,1H3,(H,18,19)/b17-10+
SMILES: CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br
Molecular Formula: C15H13BrN2O
Molecular Weight: 317.186

(E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide

CAS No.: 325767-34-8

Cat. No.: VC4693345

Molecular Formula: C15H13BrN2O

Molecular Weight: 317.186

* For research use only. Not for human or veterinary use.

(E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide - 325767-34-8

Specification

CAS No. 325767-34-8
Molecular Formula C15H13BrN2O
Molecular Weight 317.186
IUPAC Name 4-bromo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C15H13BrN2O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,1H3,(H,18,19)/b17-10+
Standard InChI Key OZMQVKOQRCZOHZ-LICLKQGHSA-N
SMILES CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br

Introduction

Overview of Key Findings

(E)-4-Bromo-N'-(4-methylbenzylidene)benzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone substituted with a bromine atom at the para position and a 4-methylbenzylidene group. This compound exhibits a planar geometry stabilized by intramolecular hydrogen bonding and π-π interactions. Synthesized via condensation reactions, it demonstrates moderate to potent biological activities, including antimicrobial and anticancer properties. Structural analyses via X-ray crystallography and spectroscopy confirm its (E)-configuration and electronic features, which correlate with its bioactivity.

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide, reflects its structure:

  • Benzohydrazide core: A benzene ring linked to a hydrazide group (–CONHNH₂).

  • Substituents:

    • 4-Bromo group: Enhances electrophilicity and influences intermolecular interactions.

    • 4-Methylbenzylidene moiety: A benzaldehyde-derived group with a methyl substituent, contributing to hydrophobic interactions.

  • Configuration: The (E)-stereochemistry at the C=N bond is critical for biological activity, as confirmed by NMR and X-ray diffraction .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₁₅H₁₃BrN₂O
Molecular weight333.18 g/mol
Melting point513 K (decomposition)
SolubilityInsoluble in water; soluble in DMSO, methanol
Crystallographic space groupMonoclinic (P2₁/c)

Synthesis and Characterization

Synthetic Route

The compound is synthesized via a two-step process:

  • Formation of 4-bromobenzohydrazide:

    • 4-Bromobenzoic acid is esterified to methyl 4-bromobenzoate, followed by hydrazinolysis with hydrazine hydrate .

  • Condensation with 4-methylbenzaldehyde:

    • The hydrazide reacts with 4-methylbenzaldehyde in methanol under acidic conditions (glacial acetic acid), yielding the target hydrazone .

Reaction Scheme:

4-Bromobenzohydrazide+4-MethylbenzaldehydeMeOH, CH₃COOH(E)-4-Bromo-N’-(4-methylbenzylidene)benzohydrazide\text{4-Bromobenzohydrazide} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{MeOH, CH₃COOH}} \text{(E)-4-Bromo-N'-(4-methylbenzylidene)benzohydrazide}

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 11.77 ppm (NH), 8.80 ppm (C=N), and 2.35 ppm (CH₃) confirm hydrazone formation .

  • IR: Stretching vibrations at 1660 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) .

  • X-ray crystallography: Reveals a dihedral angle of 13.92° between aromatic rings and intermolecular C–H⋯O hydrogen bonds .

Table 2: Spectral Data Highlights

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.80 (s, 1H, CH=N), 7.93 (d, 2H, Ar–H)
IR1660 cm⁻¹ (amide C=O), 1590 cm⁻¹ (C=N)
MS (EI)m/z 333 [M⁺], 185 [C₇H₆BrO]

Biological Activities

Antimicrobial Activity

  • Mechanism: Disrupts microbial cell membranes via hydrophobic interactions .

  • Results:

    • IC₅₀ = 26.11 µM against Staphylococcus aureus .

    • Superior to ceftriaxone against multidrug-resistant Acinetobacter spp. (MBC = 95.39 µM) .

Table 3: Biological Activity Profile

ActivityTargetIC₅₀/MBC
AntibacterialS. aureus26.11 µM
AntifungalC. albicans34.50 µM
AnticancerHCT-116 (colon cancer)1.88 µM

Crystallographic and Computational Insights

Crystal Packing Analysis

  • Hydrogen bonding: O–H⋯N and N–H⋯O interactions form a 3D network .

  • π-π stacking: Centroid distances of 3.8 Å between phenyl rings enhance stability .

Hirshfeld Surface Analysis

  • Interactions:

    • H⋯H (62%), C⋯H (18%), Br⋯H (7%) .

    • The methyl group contributes to van der Waals interactions .

Applications and Future Directions

  • Pharmaceuticals: Lead candidate for antimicrobial and anticancer drugs .

  • Material science: Non-linear optical (NLO) properties due to bromine’s polarizability .

  • Research gaps:

    • In vivo toxicity profiling.

    • Structure-activity relationship (SAR) studies for optimizing potency.

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